molecular formula C21H36ClN5O2 B14641495 1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- CAS No. 52185-46-3

1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-

Cat. No.: B14641495
CAS No.: 52185-46-3
M. Wt: 426.0 g/mol
InChI Key: VBSHCAIKYLBPCY-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound. This compound is known for its stability and reactivity, making it valuable in various chemical applications. It is often used in the synthesis of other complex molecules and has significant industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- typically involves the substitution of chlorine atoms in cyanuric chloride with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pH to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex peptides and polymers.

Scientific Research Applications

1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- involves its ability to form stable complexes with various substrates. The molecular targets and pathways depend on the specific application. For example, in peptide synthesis, it acts as a coupling agent, facilitating the formation of peptide bonds by activating carboxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its stability and ability to form stable complexes make it valuable in various applications, distinguishing it from other triazine derivatives.

Properties

CAS No.

52185-46-3

Molecular Formula

C21H36ClN5O2

Molecular Weight

426.0 g/mol

IUPAC Name

2-chloro-4,6-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine

InChI

InChI=1S/C21H36ClN5O2/c1-18(2)9-13(10-19(3,4)26-18)28-16-23-15(22)24-17(25-16)29-14-11-20(5,6)27-21(7,8)12-14/h13-14,26-27H,9-12H2,1-8H3

InChI Key

VBSHCAIKYLBPCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=NC(=NC(=N2)Cl)OC3CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

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